
2-Bromo-5-(4-bromophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(4-bromophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two bromine atoms, one attached to the oxazole ring and the other to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(4-bromophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5-(4-bromophenyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to its targets through halogen bonding and other interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-phenyl-1,3-oxazole: Lacks the additional bromine atom on the phenyl ring.
5-(4-Bromophenyl)-1,3-oxazole: Lacks the bromine atom on the oxazole ring.
2-Phenyl-1,3-oxazole: Lacks both bromine atoms.
Uniqueness
2-Bromo-5-(4-bromophenyl)-1,3-oxazole is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H5Br2NO |
|---|---|
Peso molecular |
302.95 g/mol |
Nombre IUPAC |
2-bromo-5-(4-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |
Clave InChI |
MLCZQCSXMDKRBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





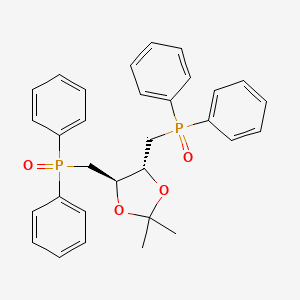
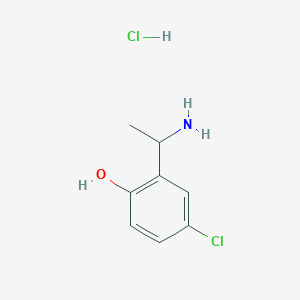
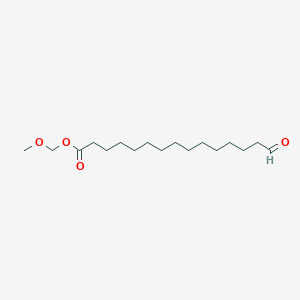
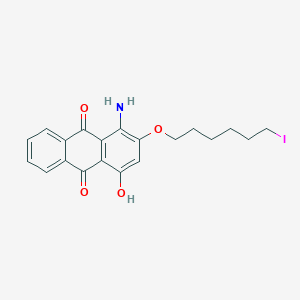
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
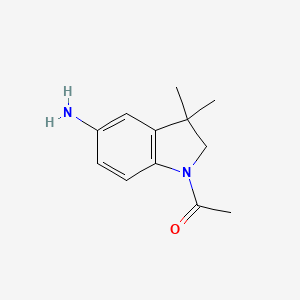
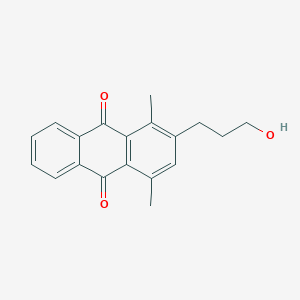



![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
